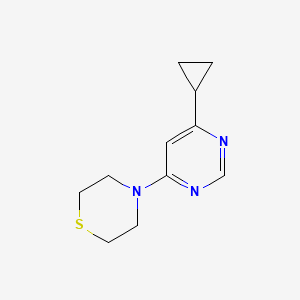

![molecular formula C7H7N3O B2621911 {Imidazo[1,2-b]pyridazin-2-yl}methanol CAS No. 1487220-02-9](/img/structure/B2621911.png)

{Imidazo[1,2-b]pyridazin-2-yl}methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

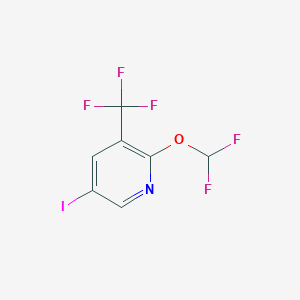

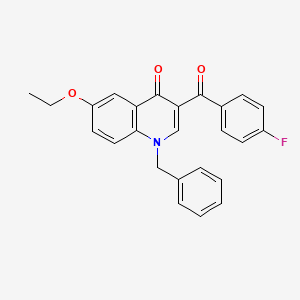

{Imidazo[1,2-b]pyridazin-2-yl}methanol is a chemical compound with the CAS Number: 1487220-02-9 and a molecular weight of 149.15 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7N3O/c11-5-6-4-10-7(9-6)2-1-3-8-10/h1-4,11H,5H2 . This indicates that the compound has a molecular formula of C7H7N3O .Physical And Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 149.15 . The InChI code is 1S/C7H7N3O/c11-5-6-4-10-7(9-6)2-1-3-8-10/h1-4,11H,5H2 .Safety and Hazards

Mechanism of Action

Target of Action

The primary target of {Imidazo[1,2-b]pyridazin-2-yl}methanol is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis .

Mode of Action

This compound interacts with TAK1, inhibiting its enzymatic activity at nanomolar concentrations . This interaction results in the suppression of TAK1’s role in cell growth and differentiation, thereby inducing apoptosis .

Biochemical Pathways

The inhibition of TAK1 by this compound affects several biochemical pathways. TAK1 is known to be involved in the activation of various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands . By inhibiting TAK1, this compound disrupts these pathways, leading to downstream effects such as the suppression of cell growth and induction of apoptosis .

Pharmacokinetics

It’s worth noting that the compound’s molecular weight is 14915 , which could potentially influence its bioavailability.

Result of Action

The result of this compound’s action is the inhibition of cell growth and the induction of apoptosis . Specifically, it has been found to inhibit the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM .

Action Environment

It’s important to note that various extracellular signals, including cytokines, growth factors, and toll-like receptor ligands, can trigger the activation of tak1 . Therefore, changes in these signals in the cellular environment could potentially influence the action of this compound.

Biochemical Analysis

Biochemical Properties

{Imidazo[1,2-b]pyridazin-2-yl}methanol has been found to specifically interact with and inhibit PIM kinases . The interaction occurs with the NH2-terminal lobe helix αC of the kinase, rather than with the kinase hinge region . This unique interaction explains the enhanced selectivity of this compound with respect to conventional type I kinase inhibitors .

Cellular Effects

In cellular systems, this compound has been shown to impair survival and clonogenic growth of a panel of human acute leukemia cells . It also significantly suppresses in vitro growth of leukemic blasts from acute myelogenous leukemia patients .

Molecular Mechanism

The molecular mechanism of action of this compound involves inhibition of phosphorylation of known PIM downstream targets, such as BAD and eukaryotic translation initiation factor 4E–binding protein 1 . This inhibition is achieved through the compound’s interaction with PIM kinases .

properties

IUPAC Name |

imidazo[1,2-b]pyridazin-2-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c11-5-6-4-10-7(9-6)2-1-3-8-10/h1-4,11H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPKMMUXEZDXBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2N=C1)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B2621830.png)

![N-(Thieno[3,2-b]pyridin-6-ylmethyl)prop-2-enamide](/img/structure/B2621838.png)

![N-[[5-(Trifluoromethyl)pyrimidin-2-yl]methyl]prop-2-enamide](/img/structure/B2621842.png)

![1-methyl-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2621845.png)

![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2621850.png)